

3-Iodo-4-methoxyaniline crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-4-methoxyaniline

Cat. No.: B1291583

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In-depth Technical Guide: 3-Iodo-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: **3-Iodo-4-methoxyaniline** is a valuable substituted aniline that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and materials science.^[1] Its molecular structure, featuring an iodine atom and a methoxy group on an aniline frame, provides multiple reactive sites for chemical modifications. This guide provides a summary of its known properties and a general overview of the methodologies that would be employed for a full crystal structure analysis. However, it is important to note that a complete, publicly available single-crystal X-ray diffraction study for **3-iodo-4-methoxyaniline** has not been found in the existing scientific literature or crystallographic databases as of the date of this publication.

Physicochemical Properties

A summary of the available physical and chemical data for **3-iodo-4-methoxyaniline** is presented in Table 1. This information is compiled from various chemical supplier databases and serves as a baseline for handling and characterization of the compound.

Table 1: Physicochemical Data for **3-Iodo-4-methoxyaniline**

Property	Value
Molecular Formula	C ₇ H ₈ INO
Molecular Weight	249.05 g/mol
Melting Point	74 °C
Appearance	White to gray to brown powder/crystal
Solubility	Soluble in Methanol
CAS Number	74587-12-5

Data sourced from various chemical supplier specifications.

Synthesis and Crystallization

While a specific, detailed experimental protocol for the single-crystal growth of **3-iodo-4-methoxyaniline** is not available in the literature, a general approach can be outlined based on common organic chemistry practices.

Synthesis: One common route to **3-iodo-4-methoxyaniline** involves the reduction of 2-iodo-4-nitroanisole.

Caption: General synthesis route for **3-iodo-4-methoxyaniline**.

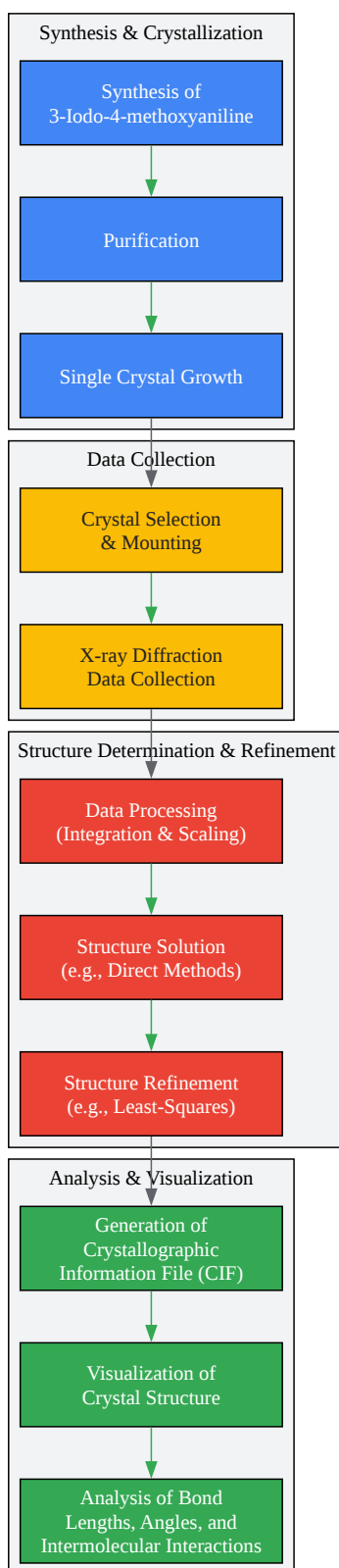
Experimental Protocol for Crystallization (Hypothetical):

- Purification: The synthesized **3-iodo-4-methoxyaniline** would first be purified to a high degree, typically using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
- Solvent Selection: A screening of various solvents would be performed to identify a solvent or solvent mixture in which the compound has moderate solubility.
- Crystal Growth: Single crystals suitable for X-ray diffraction would be grown using techniques such as:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent would be allowed to evaporate slowly in a dust-free environment.
- Vapor Diffusion: A solution of the compound would be placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
- Slow Cooling: A saturated solution at an elevated temperature would be slowly cooled to room temperature or below, leading to the formation of crystals.

Crystal Structure Analysis (General Methodology)

A complete crystal structure analysis of **3-iodo-4-methoxyaniline** would involve the following steps. The workflow for such an analysis is depicted in the diagram below.



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Caption: Experimental workflow for crystal structure analysis.

Detailed Methodologies:

- **Data Collection:** A suitable single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. Data would be collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation). A series of diffraction images would be collected as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain the initial atomic positions. The structural model would be refined using full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factors.

Expected Molecular and Crystal Structure Features

Based on the known structure of aniline and its derivatives, the following features would be anticipated in the crystal structure of **3-iodo-4-methoxyaniline**:

- **Molecular Geometry:** The aniline ring is expected to be largely planar. The amino group may exhibit some pyramidalization. The iodine and methoxy substituents will lie in or close to the plane of the aromatic ring.
- **Intermolecular Interactions:** The crystal packing would likely be influenced by a combination of intermolecular forces, including:
 - **Hydrogen Bonding:** The amino group can act as a hydrogen bond donor, potentially forming N-H...N or N-H...O hydrogen bonds with neighboring molecules.
 - **Halogen Bonding:** The iodine atom could participate in halogen bonding interactions with electronegative atoms on adjacent molecules.
 - **π - π Stacking:** The aromatic rings may engage in π - π stacking interactions.
 - **Van der Waals Forces:** These forces will contribute to the overall packing efficiency.

The interplay of these interactions would dictate the final three-dimensional arrangement of the molecules in the crystal lattice. A diagram illustrating the key functional groups and their

potential interactions is provided below.

Caption: Key functional groups and potential intermolecular interactions.

Conclusion

While **3-iodo-4-methoxyaniline** is a commercially available and synthetically important compound, a detailed public record of its single-crystal X-ray structure is currently unavailable. This guide has provided a summary of its known properties and outlined the standard methodologies that would be used for a comprehensive crystal structure analysis. The determination of its crystal structure would provide valuable insights into its solid-state packing and intermolecular interactions, which could be beneficial for its application in drug design and materials science. Researchers are encouraged to perform and publish such a study to fill this gap in the scientific literature.

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References

- 1. nbinnno.com [nbinnno.com]
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